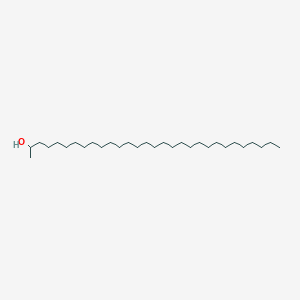
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate: is an organic compound that belongs to the class of phthalimides. This compound is characterized by the presence of a phthalimide moiety and a nitrophenyl group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide moiety can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Nitration of Benzene Ring: The nitrophenyl group is introduced by nitrating a suitable benzene derivative using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the phthalimide moiety with the nitrophenyl group through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phthalimide derivatives.
Applications De Recherche Scientifique
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phthalimide moiety can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate can be compared with other phthalimide derivatives and nitrophenyl compounds:
Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-methylphthalimide share similar structural features but differ in their reactivity and applications.
Nitrophenyl Compounds: Compounds like 3-nitrobenzaldehyde and 3-nitrobenzoic acid have similar nitrophenyl groups but differ in their functional groups and chemical behavior.
The uniqueness of this compound lies in its combination of the phthalimide and nitrophenyl moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6329-27-7 |
|---|---|
Formule moléculaire |
C18H14N2O6 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
methyl 3-(1,3-dioxoisoindol-2-yl)-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H14N2O6/c1-26-16(21)10-15(11-5-4-6-12(9-11)20(24)25)19-17(22)13-7-2-3-8-14(13)18(19)23/h2-9,15H,10H2,1H3 |
Clé InChI |
IWWAAMGBEKMCBB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



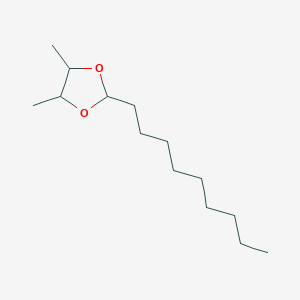
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
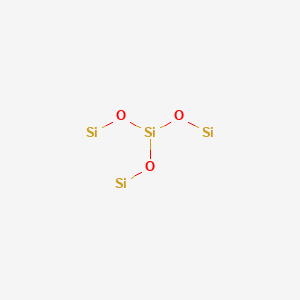


![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

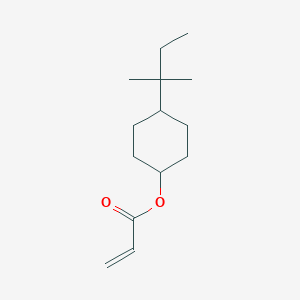
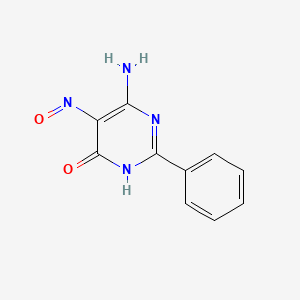
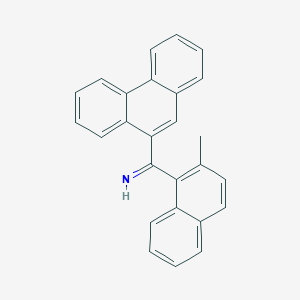
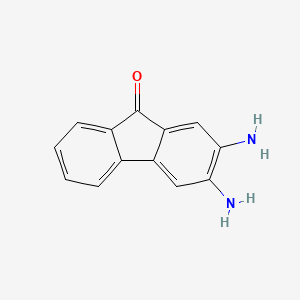
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)
